molecular formula C9H15ClN2OS B2918365 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride CAS No. 88323-89-1

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride

Cat. No.: B2918365
CAS No.: 88323-89-1
M. Wt: 234.74
InChI Key: FCXVCRRWZDZWLP-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a synthetic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its diverse applications in various fields, including medicinal chemistry, due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically involves the reaction of 4-methyl-2-(propylamino)-1,3-thiazole with ethanone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone
  • 2-(Propylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
  • 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxamide

Uniqueness: 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride, also known by its CAS number 54001-03-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, a propylamino group, and an ethanone moiety. The biological implications of this compound are significant in various pharmacological contexts, particularly in neuropharmacology and antimicrobial activity.

1. Acetylcholinesterase Inhibition

Research has indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby improving cognitive function. In vitro studies have shown that thiazole derivatives can effectively inhibit AChE, with some derivatives achieving IC50 values as low as 2.7 µM .

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on similar compounds demonstrated potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .

3. Anti-inflammatory Effects

In addition to AChE inhibition and antimicrobial activity, thiazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and promote survival in the presence of neurotoxic agents. This suggests a potential role for this compound in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The findings revealed that specific modifications to the thiazole structure enhanced antibacterial potency, highlighting the importance of structural optimization in drug development .

Data Table: Biological Activities of Thiazole Derivatives

Activity Compound IC50/MIC Value Reference
AChE Inhibition4-Methylthiazole derivativeIC50 = 2.7 µM
Antibacterial ActivityThiazole derivatives against S. aureusMIC = 3.12 - 12.5 µg/mL
Anti-inflammatoryVarious thiazole derivativesNot specified

Properties

IUPAC Name

1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXVCRRWZDZWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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